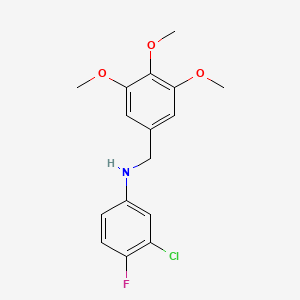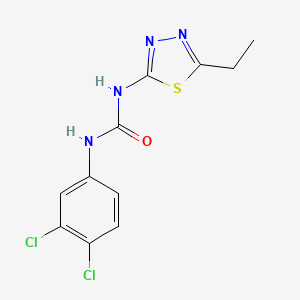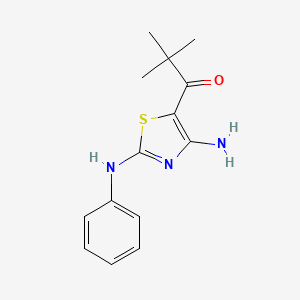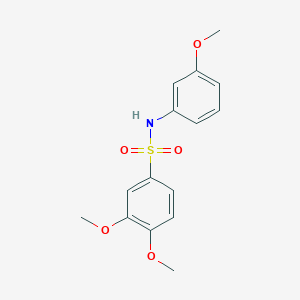
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. BFA is a derivative of the drug fenofibrate, which is used to treat high cholesterol levels. However, BFA is not intended for medical use and is primarily used in laboratory experiments.
Mecanismo De Acción
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide is believed to work by targeting the peroxisome proliferator-activated receptor (PPAR) family of proteins. These proteins play a role in regulating various metabolic processes, including glucose and lipid metabolism. 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been shown to activate PPARα and PPARγ, which can lead to changes in gene expression and metabolic processes.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and decreasing lipid accumulation in cells. 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide in laboratory experiments is its specificity for PPARα and PPARγ. This allows researchers to study the effects of activating these proteins on various metabolic processes. However, 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide. One area of interest is the development of more potent and selective PPAR agonists based on the structure of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide. Another area of interest is the use of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide in combination with other drugs or therapies for the treatment of cancer and metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with potassium carbonate and methyl iodide to produce 2-(4-bromo-2-methylphenoxy)acetone. This intermediate compound is then reacted with 3-fluoroaniline in the presence of acetic acid to form 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is cancer research, where 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has also been studied for its potential use in treating obesity and metabolic disorders.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPREWNGKKVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)





